Ruxolitinib (CAS 941678-49-5) is a potent, orally bioavailable, and selective dual inhibitor of Janus kinases 1 and 2 (JAK1/JAK2) [1]. In its free base form, the compound presents as a white to off-white solid with a molecular weight of 306.37 g/mol. While the phosphate salt is the standard active pharmaceutical ingredient (API) in commercial aqueous and topical formulations, the free base is critical for specific procurement scenarios, including DMSO-based high-throughput screening, non-aqueous assay development, and as a foundational precursor for novel salt or prodrug synthesis [2]. It exhibits high solubility in organic solvents like DMSO (up to 33 mg/mL) but remains practically insoluble in water (estimated 25–50 µM), making solvent compatibility a primary decision factor for material selection.
Generic substitution among JAK inhibitors or between Ruxolitinib salt forms frequently leads to assay failure or formulation incompatibility [1]. Substituting Ruxolitinib with other in-class inhibitors like Tofacitinib alters the kinase selectivity profile, as Tofacitinib strongly inhibits JAK3, introducing off-target immunosuppressive variables in JAK2-driven myeloproliferative models [2]. Furthermore, substituting Ruxolitinib free base with Ruxolitinib phosphate in synthetic workflows introduces a phosphoric acid counterion that can interfere with stoichiometric calculations, novel co-crystal formation, or specific organic-phase reactions. Conversely, attempting to use the free base for in vivo aqueous dosing without proper cosolvents results in precipitation and erratic bioavailability, necessitating strict adherence to the appropriate form based on the target application .
The selection between Ruxolitinib free base and its phosphate salt is heavily dictated by their divergent solubility profiles. The free base demonstrates high solubility in DMSO (up to 33 mg/mL), making it highly suitable for in vitro cellular assays where DMSO is the standard vehicle . However, its aqueous solubility is extremely poor (estimated at 25–50 µM). In contrast, Ruxolitinib phosphate achieves an aqueous solubility of approximately 8 mg/mL (and up to 46 mg/mL at pH 2.5), which is required for in vivo dosing and aqueous formulations .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~25-50 µM (Ruxolitinib Free Base) |
| Comparator Or Baseline | ~8 mg/mL (Ruxolitinib Phosphate) |
| Quantified Difference | >100-fold higher aqueous solubility for the phosphate salt |
| Conditions | Standard aqueous buffer vs. plain water at room temperature |
Buyers must procure the free base for DMSO-based in vitro assays and precise molar dosing, while the phosphate salt is mandatory for aqueous in vivo administration.
Ruxolitinib provides a highly specific inhibition profile tailored for JAK1 and JAK2, which is critical for modeling myeloproliferative neoplasms. Biochemical assays demonstrate that Ruxolitinib inhibits JAK1 and JAK2 with IC50 values of 3.3 nM and 2.8 nM, respectively, while exhibiting a >130-fold selectivity over JAK3 (IC50 ~428 nM) [1]. In contrast, Tofacitinib, a frequently considered alternative, is a potent inhibitor of JAK3 (IC50 ~1.6 nM) alongside JAK1 [2].
| Evidence Dimension | JAK3 Inhibition (IC50) |
| Target Compound Data | ~428 nM (Ruxolitinib) |
| Comparator Or Baseline | ~1.6 nM (Tofacitinib) |
| Quantified Difference | ~267-fold lower affinity for JAK3 by Ruxolitinib |
| Conditions | In vitro biochemical kinase assay |
Procurement of Ruxolitinib is essential when researchers need to isolate JAK1/JAK2 pathways without triggering the broad immunosuppressive effects associated with JAK3 inhibition.
For chemical synthesis and drug lifecycle management, the free base form of Ruxolitinib is the required starting material. The free base has a molecular weight of 306.37 g/mol and contains no counterions, allowing for precise stoichiometric control during the generation of novel proprietary salts, co-crystals, or prodrug derivatives [1]. Attempting to use the commercially prevalent phosphate salt (MW 404.36 g/mol) for these purposes requires an additional, yield-reducing desalting step to remove the phosphoric acid moiety before derivatization can occur [2].
| Evidence Dimension | Active Moiety Mass Fraction |
| Target Compound Data | 100% active moiety (Ruxolitinib Free Base) |
| Comparator Or Baseline | ~75.8% active moiety (Ruxolitinib Phosphate) |
| Quantified Difference | Absence of the 98 g/mol phosphoric acid counterion in the free base |
| Conditions | Synthetic chemistry workflows and stoichiometric calculations |
Procuring the free base eliminates the need for a desalting step, directly streamlining synthetic workflows for novel derivative generation.
Ruxolitinib demonstrates potent, mutation-specific cellular activity that makes it the benchmark standard for studying myeloproliferative diseases. In primary cultures, Ruxolitinib preferentially suppresses erythroid progenitor colony formation from polycythemia vera patients harboring the JAK2V617F mutation with an IC50 of 67 nM [1]. In contrast, its effect on cells from healthy donors requires significantly higher concentrations (IC50 > 400 nM), establishing a clear therapeutic window and selective targeting of the mutant pathway [1].
| Evidence Dimension | Erythroid Progenitor Colony Formation (IC50) |
| Target Compound Data | 67 nM (JAK2V617F+ patient cells) |
| Comparator Or Baseline | >400 nM (Healthy donor cells) |
| Quantified Difference | ~6-fold greater potency against JAK2V617F+ mutant cells |
| Conditions | Primary cell culture colony formation assay |
Validates the compound as the standard positive control and research tool for assays specifically targeting JAK2V617F-driven pathologies.
Due to its high solubility in DMSO (up to 33 mg/mL) and lack of a counterion, Ruxolitinib free base is the standard format for in vitro biochemical and cellular assays evaluating JAK1/JAK2 inhibition, ensuring precise molarity without counterion interference .
The free base serves as the essential, unencumbered precursor for medicinal chemists developing next-generation Ruxolitinib formulations, allowing direct reaction with novel acids without requiring a preliminary desalting step [1].
Ruxolitinib is the established benchmark compound for studying polycythemia vera and myelofibrosis in JAK2V617F+ cell models, owing to its >130-fold selectivity for JAK1/2 over JAK3, which prevents confounding immunosuppressive variables [2].
McNeil MB, Dennison D, Parish T. Mutations in MmpL3 alter membrane potential, hydrophobicity and antibiotic susceptibility in Mycobacterium smegmatis. Microbiology. 2017 Jul;163(7):1065-1070. doi: 10.1099/mic.0.000498. Epub 2017 Jul 21. PubMed PMID: 28703701.
Bailo R, Bhatt A, Aínsa JA. Lipid transport in Mycobacterium tuberculosis and its implications in virulence and drug development. Biochem Pharmacol. 2015 Aug 1;96(3):159-67. doi: 10.1016/j.bcp.2015.05.001. Epub 2015 May 16. Review. PubMed PMID: 25986884.
Zhang HY, Wang B, Sheng L, Li D, Zhang DF, Lin ZY, Lu Y, Li Y, Huang HH. Design and synthesis of novel benzimidazole derivatives as anti-tuberculosis agents. Yao Xue Xue Bao. 2014 May;49(5):644-51. PubMed PMID: 25151735.
Li W, Upadhyay A, Fontes FL, North EJ, Wang Y, Crans DC, Grzegorzewicz AE, Jones V, Franzblau SG, Lee RE, Crick DC, Jackson M. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2014 Nov;58(11):6413-23. doi: 10.1128/AAC.03229-14. Epub 2014 Aug 18. PubMed PMID: 25136022; PubMed Central PMCID: PMC4249373.
Cole ST. Infectious diseases: Transporter targeted in tuberculosis. Nat Chem Biol. 2012 Mar 16;8(4):326-7. doi: 10.1038/nchembio.918. PubMed PMID: 22426192.
Grzegorzewicz AE, Pham H, Gundi VA, Scherman MS, North EJ, Hess T, Jones V, Gruppo V, Born SE, Korduláková J, Chavadi SS, Morisseau C, Lenaerts AJ, Lee RE, McNeil MR, Jackson M. Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. Nat Chem Biol. 2012 Feb 19;8(4):334-41. doi: 10.1038/nchembio.794. PubMed PMID: 22344175; PubMed Central PMCID: PMC3307863.
"Jakafi- ruxolitinib tablet". DailyMed. 26 February 2020. Archived from the original on 3 November 2020. Retrieved 16 November 2020.
"Opzelura- ruxolitinib cream". DailyMed. Archived from the original on 1 November 2021. Retrieved 31 October 2021.
"Jakavi EPAR". European Medicines Agency (EMA). Archived from the original on 12 November 2020. Retrieved 16 November 2020. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.
"Jakafi (ruxolitinib) dosing, indications, interactions, adverse effects, and more". Medscape Reference. WebMD. Archived from the original on 12 December 2018. Retrieved 16 February 2014.
Mesa RA, Yasothan U, Kirkpatrick P (February 2012). "Ruxolitinib". Nature Reviews. Drug Discovery. 11 (2): 103–4. doi:10.1038/nrd3652. PMID 22293561.
Harrison C, Mesa R, Ross D, Mead A, Keohane C, Gotlib J, Verstovsek S (October 2013). "Practical management of patients with myelofibrosis receiving ruxolitinib". Expert Review of Hematology. 6 (5): 511–23. doi:10.1586/17474086.2013.827413. PMC 8201600. PMID 24083419. S2CID 5470231.
Vannucchi AM, Kiladjian JJ, Griesshammer M, Masszi T, Durrant S, Passamonti F, et al. (January 2015). "Ruxolitinib versus standard therapy for the treatment of polycythemia vera". The New England Journal of Medicine. 372 (5): 426–35. doi:10.1056/NEJMoa1409002. PMC 4358820. PMID 25629741.
"FDA approves ruxolitinib for chronic graft-versus-host disease". U.S. Food and Drug Administration (FDA). 22 September 2021. Archived from the original on 23 September 2021. Retrieved 22 September 2021. Public Domain This article incorporates text from this source, which is in the public domain.
"EU Commission Approval" (Press release). Novartis. 5 May 2022. Archived from the original on 6 July 2022. Retrieved 5 July 2022.
Wysham NG, Sullivan DR, Allada G (May 2013). "An opportunistic infection associated with ruxolitinib, a novel janus kinase 1,2 inhibitor". Chest. 143 (5): 1478–1479. doi:10.1378/chest.12-1604. PMC 5991580. PMID 23648912.
Mesa RA (June 2010). "Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis". IDrugs. 13 (6): 394–403. PMID 20506062.
Pardanani A, Tefferi A (March 2011). "Targeting myeloproliferative neoplasms with JAK inhibitors". Current Opinion in Hematology. 18 (2): 105–10. doi:10.1097/MOH.0b013e3283439964. PMID 21245760. S2CID 2059415.
Harrison C, Kiladjian JJ, Al-Ali HK, Gisslinger H, Waltzman R, Stalbovskaya V, et al. (March 2012). "JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis". The New England Journal of Medicine. 366 (9): 787–98. doi:10.1056/NEJMoa1110556. hdl:2158/605459. PMID 22375970.
Verstovsek S, Mesa RA, Gotlib J, Levy RS, Gupta V, DiPersio JF, et al. (March 2012). "A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis". The New England Journal of Medicine. 366 (9): 799–807. doi:10.1056/NEJMoa1110557. PMC 4822164. PMID 22375971.
Tefferi A (March 2012). "Challenges facing JAK inhibitor therapy for myeloproliferative neoplasms". The New England Journal of Medicine. 366 (9): 844–6. doi:10.1056/NEJMe1115119. PMID 22375977.
ASCO Annual Meeting 2011: JAK Inhibitor Ruxolitinib Demonstrates Significant Clinical Benefit in Myelofibrosis Archived 21 November 2011 at the Wayback Machine
"Incyte Announces U.S. FDA Approval of Opzelura (ruxolitinib) Cream, a Topical JAK Inhibitor, for the Treatment of Atopic Dermatitis (AD)". Incyte. 21 September 2021. Archived from the original on 22 September 2021. Retrieved 21 September 2021 – via Business Wire.
"Incyte Announces U.S. FDA Approval of Opzelura (ruxolitinib) Cream for the Treatment of Vitiligo". Incyte. 19 July 2022. Archived from the original on 19 July 2022. Retrieved 19 July 2022 – via Business Wire.
"FDA Approves Incyte's Jakafi (ruxolitinib) for Patients with Myelofibrosis" (Press release). Incyte. Archived from the original on 24 June 2017. Retrieved 2 January 2012.
Kaminskas E (4 December 2014). "Supplemental FDA approval letter for Jakafi (ruxolitinib) tablets" (PDF). U.S. Food and Drug Administration. Archived (PDF) from the original on 11 April 2021. Retrieved 1 May 2016.
Falto-Aizpurua L, Choudhary S, Tosti A (December 2014). "Emerging treatments in alopecia". Expert Opinion on Emerging Drugs. 19 (4): 545–56. doi:10.1517/14728214.2014.974550. PMID 25330928. S2CID 21604470.
Clinical trial number NCT01431209 for "Ruxolitinib Phosphate (Oral JAK Inhibitor INCB18424) in Treating Patients With Relapsed or Refractory Diffuse Large B-Cell or Peripheral T-Cell Non-Hodgkin Lymphoma" at ClinicalTrials.gov
House DW (February 2016). "Incyte bags late-stage development of Jakafi for solid tumors; shares down 10% premarket". Seeking Alpha. Archived from the original on 10 October 2016. Retrieved 11 February 2016.
Xu M, Palmer AK, Ding H, Weivoda MM, Pirtskhalava T, White TA, et al. (December 2015). "Targeting senescent cells enhances adipogenesis and metabolic function in old age". eLife. 4: e12997. doi:10.7554/eLife.12997. PMC 4758946. PMID 26687007.
Clinical trial number NCT03610971 for "Treatment Free Remission After Combination Therapy With Ruxolitinib Plus Tyrosine Kinase Inhibitors" at ClinicalTrials.gov